molecular formula C17H16N2O2 B12632578 2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one CAS No. 919110-44-4

2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one

Cat. No.: B12632578
CAS No.: 919110-44-4
M. Wt: 280.32 g/mol
InChI Key: NXCAEWKJJCJGKU-UHFFFAOYSA-N
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Description

2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that belongs to the oxadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazine N-oxides.

    Reduction: Reduction of the oxadiazine ring to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the diphenyl groups.

    6,6-Diphenyl-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the ethyl group.

    4H-1,3,4-Oxadiazin-5(6H)-one: Lacks both the ethyl and diphenyl groups.

Uniqueness

2-Ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of both ethyl and diphenyl groups, which may confer specific chemical and biological properties not found in its simpler analogs.

Properties

CAS No.

919110-44-4

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-ethyl-6,6-diphenyl-4H-1,3,4-oxadiazin-5-one

InChI

InChI=1S/C17H16N2O2/c1-2-15-18-19-16(20)17(21-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20)

InChI Key

NXCAEWKJJCJGKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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